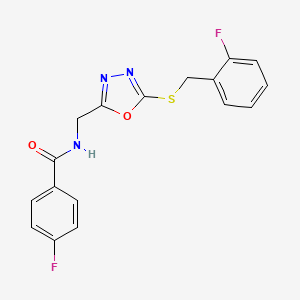

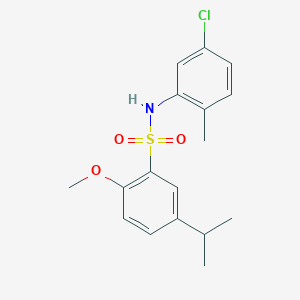

4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

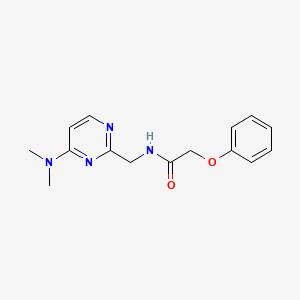

The compound “4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thioether, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, could impart rigidity to the molecule and influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group could be oxidized. The oxadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents . The fluorine atoms might also influence its properties, as fluorine is highly electronegative .Scientific Research Applications

Synthesis and Biological Activity Evaluation

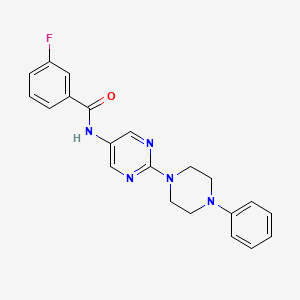

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : A study on benzimidazole derivatives containing oxadiazole rings showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including oxadiazole and thiosemicarbazide derivatives, revealed notable DPPH and ABTS scavenging activity, suggesting their potential in treating related disorders (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial Analog Synthesis : Research on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity. The presence of a fluorine atom was essential for enhancing antimicrobial activity, highlighting the importance of fluorine in drug design for increasing biological activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

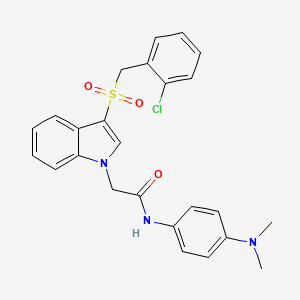

Thiol-specific Fluorogenic Reagent Development : The synthesis of 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole for use as a reactive, thiol-specific fluorogenic reagent presents a novel application in detecting thiols in biological samples. This reagent exhibits significant fluorescence upon reacting with thiols, offering a tool for biochemical analysis (Toyo’oka et al., 1989).

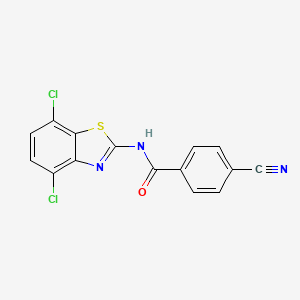

Anticonvulsant Agent Development : The design and synthesis of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles aimed at anticonvulsant activities demonstrated that some compounds had significant effects. The involvement of benzodiazepine receptors was suggested, indicating their potential use in epilepsy treatment (Zarghi et al., 2008).

Synthetic Methods for Fluorine-Containing Compounds : Studies on the synthesis of fluorine-containing compounds, including those with benzodiazepinone skeletons and fluorobenzamides, offer insights into novel synthetic strategies and the potential for developing new therapeutic agents with enhanced biological activities.

Future Directions

properties

IUPAC Name |

4-fluoro-N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S/c18-13-7-5-11(6-8-13)16(23)20-9-15-21-22-17(24-15)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWNDKJSWXNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate](/img/structure/B2876100.png)

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)